2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid

Description

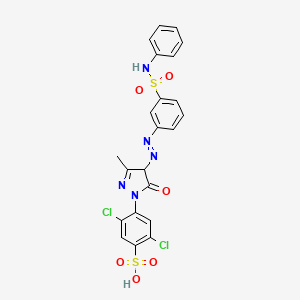

2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid is a complex aromatic sulfonic acid derivative characterized by a dichlorinated benzene core, a pyrazolone ring, and an azo-linked phenylamino sulfonyl phenyl group. This compound (CAS: 84-57-1) is also known by multiple synonyms, including 1-(2,5-Dichloro-4-sulfophenyl)-3-methyl-5-pyrazolone and 2,5-Dichloro-P-sulphophenylmethylpyrazolone .

Properties

CAS No. |

91101-21-2 |

|---|---|

Molecular Formula |

C22H17Cl2N5O6S2 |

Molecular Weight |

582.4 g/mol |

IUPAC Name |

2,5-dichloro-4-[3-methyl-5-oxo-4-[[3-(phenylsulfamoyl)phenyl]diazenyl]-4H-pyrazol-1-yl]benzenesulfonic acid |

InChI |

InChI=1S/C22H17Cl2N5O6S2/c1-13-21(22(30)29(27-13)19-11-18(24)20(12-17(19)23)37(33,34)35)26-25-15-8-5-9-16(10-15)36(31,32)28-14-6-3-2-4-7-14/h2-12,21,28H,1H3,(H,33,34,35) |

InChI Key |

NJOYTYKWRUYHOV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Purification and Characterization

- Purification: The crude azo compound is typically purified by recrystallization from aqueous ethanol or by chromatographic techniques.

- Characterization: Confirmed by spectroscopic methods including:

- Ultraviolet-visible spectroscopy (UV-Vis) showing characteristic azo absorption bands.

- Infrared spectroscopy (IR) confirming sulphonyl and azo functional groups.

- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirming the pyrazolone and aromatic protons.

- Mass spectrometry (MS) and elemental analysis for molecular weight and composition.

Stability and Yield

- Yields for the azo coupling step are generally moderate to high (60–85%) depending on reaction conditions.

- The compound exhibits good stability under ambient conditions but may degrade under strong acidic or basic environments.

Additional Notes from Literature

- Analogous azo compounds with pyrazolone cores have been synthesized using similar diazotization and azo coupling methods, with modifications to the aromatic substituents to tune solubility and color properties.

- Metal complexation studies with azo-pyrazolone ligands suggest potential for coordination chemistry applications, but such studies are beyond the scope of the preparation methods discussed here.

- The presence of sulphonyl groups enhances water solubility, which is beneficial for dye applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid undergoes various chemical reactions including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction of the azo group can lead to the formation of amines.

Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield aromatic amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo) exhibit significant antimicrobial properties. Studies suggest that this compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antimicrobial agents .

Analytical Chemistry

This compound is utilized in analytical chemistry for the determination of certain metal ions through colorimetric methods. Its azo group allows for complexation with metal ions, leading to color changes that can be quantitatively measured .

Drug Development

The structure of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo) suggests potential applications in drug development, particularly in creating targeted therapies for diseases that involve oxidative stress and inflammation. The compound's ability to interact with biological systems makes it a subject of interest in pharmacological studies .

Textile Industry

As a synthetic dye, 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo) is used in the textile industry for coloring fabrics. Its stability and vibrant hue make it suitable for various materials, including cotton and polyester. The dyeing process involving this compound is characterized by high exhaustion rates and excellent lightfastness .

Food Industry

This compound is also employed as a food colorant due to its non-toxic nature and regulatory approval in many countries. It imparts a yellow color to food products while maintaining safety standards set by food safety authorities .

Water Treatment

Recent studies have explored the use of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo) in water treatment processes. Its ability to bind with heavy metals allows for the removal of contaminants from wastewater, promoting environmental sustainability .

Case Studies

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4-(4,5-dihydro-3-methyl-5-oxo-4-((3-((phenylamino)sulphonyl)phenyl)azo)-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with various molecular targets. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the solubility and stability of the compound, allowing it to be used in various applications.

Comparison with Similar Compounds

Key Observations:

Sulfonic Acid vs. Sulfonate Salts : The target compound and –12 derivatives feature sulfonic acid/sulfonate groups, enhancing water solubility. Sodium or disodium salts (e.g., –12) are likely used in aqueous formulations, whereas the ethyl ester in suggests lipid compatibility .

Azo Group Variations: The phenylamino sulfonyl group in the target compound contrasts with dichlorophenoxy () or naphthalene disulphonic () substituents. These modifications alter electronic properties (e.g., absorption maxima) and target specificity .

Hypothesized Physicochemical Properties

Q & A

Q. What are the critical steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

The synthesis involves forming the azo linkage (via diazotization and coupling) and introducing sulfonic acid groups. Key steps include:

- Diazotization : Use nitrous acid (HNO₂) under controlled acidic conditions (pH 1–2) at 0–5°C to convert the aniline derivative to a diazonium salt .

- Coupling : React the diazonium salt with a pyrazolone intermediate (e.g., 4,5-dihydro-3-methyl-5-oxopyrazole) in a polar solvent (e.g., ethanol/water) at 10–15°C to form the azo bond .

- Sulfonation : Introduce the sulfonic acid group via sulfuric acid or chlorosulfonic acid under reflux (80–100°C) for 2–4 hours .

Optimization : Monitor pH and temperature rigorously to avoid side reactions (e.g., hydrolysis of the azo bond). Use thin-layer chromatography (TLC) to track intermediates and confirm reaction completion .

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and pyrazole ring protons (δ 5.5–6.5 ppm). The phenylamino sulfonyl group shows a singlet for the NH proton (δ 9–10 ppm) .

- ¹³C NMR : Confirm sulfonic acid groups (δ 110–120 ppm for sulfonated carbons) and carbonyl groups (δ 170–180 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and resolve isomers .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode confirms molecular weight and fragmentation patterns (e.g., loss of sulfonic acid groups) .

Q. How can solubility challenges in aqueous buffers be addressed for biological assays?

- Counterion exchange : Convert the free sulfonic acid to a sodium or disodium salt (e.g., using NaOH) to enhance water solubility .

- Co-solvents : Use DMSO (≤5% v/v) or ethanol (≤10% v/v) to solubilize the compound without denaturing proteins in bioassays .

- pH adjustment : Dissolve in slightly alkaline buffers (pH 7.5–8.5) to deprotonate sulfonic acid groups and improve solubility .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and environmental fate?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., azo bond cleavage susceptibility) and predict degradation pathways .

- Molecular Dynamics (MD) : Simulate interactions with environmental matrices (e.g., soil or water) to assess persistence and bioaccumulation potential .

- QSPR Models : Correlate structural descriptors (e.g., logP, polar surface area) with experimental data on photostability or hydrolysis rates .

Q. What strategies resolve contradictions in reported biological activity data?

- Dose-response standardization : Use a unified protocol (e.g., NIH/WHO guidelines) to test cytotoxicity, antioxidant activity, or enzyme inhibition across labs .

- Impurity profiling : Compare HPLC/MS data from different studies to rule out batch-specific impurities (e.g., unreacted intermediates) affecting bioactivity .

- Meta-analysis : Aggregate data from peer-reviewed studies to identify trends (e.g., IC₅₀ ranges for antimicrobial activity) and outliers requiring re-evaluation .

Q. How can the environmental impact of this compound be assessed in long-term studies?

- Ecotoxicology assays :

- Degradation studies :

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in analogs?

-

Fragment-based design : Systematically modify functional groups (e.g., replace chlorine with fluorine, vary sulfonic acid position) and test bioactivity .

-

Table: Key Structural Modifications and Observed Effects

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.